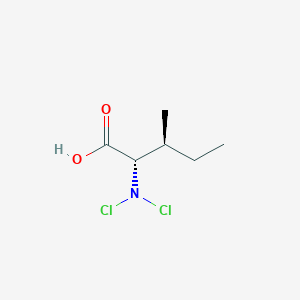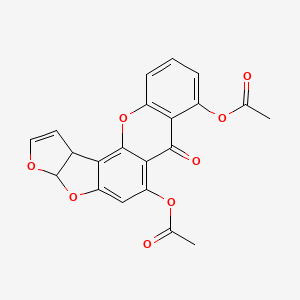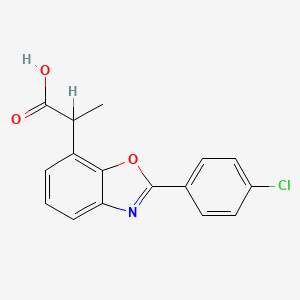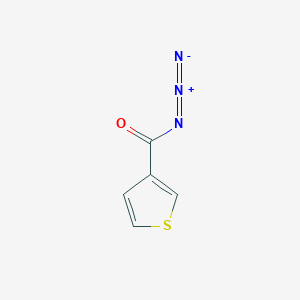
N,N-Dichloro-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dichloro-L-isoleucine: is a chemical compound derived from L-isoleucine, an essential branched-chain amino acid This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atom of the isoleucine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-isoleucine typically involves the chlorination of L-isoleucine. One common method is the reaction of L-isoleucine with a chlorinating agent such as sodium hypochlorite (NaOCl) or chlorine gas (Cl2) under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: N,N-Dichloro-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound back to L-isoleucine or other intermediates.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dichloro derivatives, while substitution reactions can produce a variety of functionalized isoleucine compounds.
科学研究应用
Chemistry: N,N-Dichloro-L-isoleucine is used as a reagent in organic synthesis for the introduction of chlorine atoms into molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the effects of chlorinated amino acids on protein structure and function. It serves as a model compound for studying the impact of chlorination on biological molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to modify proteins and peptides makes it a valuable tool in drug design and discovery.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of N,N-Dichloro-L-isoleucine involves the interaction of its chlorine atoms with biological molecules. The compound can form covalent bonds with amino acids, peptides, and proteins, leading to modifications in their structure and function. These interactions can affect various molecular targets and pathways, including enzyme activity, protein-protein interactions, and signal transduction pathways.
相似化合物的比较
N,N-Dichloro-L-leucine: Similar to N,N-Dichloro-L-isoleucine but derived from L-leucine.
N,N-Dichloro-L-valine: Derived from L-valine and shares similar chemical properties.
N,N-Dichloro-L-alanine: Another chlorinated amino acid with comparable reactivity.
Uniqueness: this compound is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atom. This unique configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
59384-07-5 |
|---|---|
分子式 |
C6H11Cl2NO2 |
分子量 |
200.06 g/mol |
IUPAC 名称 |
(2S,3S)-2-(dichloroamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c1-3-4(2)5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5-/m0/s1 |
InChI 键 |
FHJMCLSDUMVGBX-WHFBIAKZSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(Cl)Cl |
规范 SMILES |
CCC(C)C(C(=O)O)N(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)

![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)

![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)




